molecular formula C15H21BrN2O4 B8266269 tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate

tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate

Cat. No.: B8266269
M. Wt: 373.24 g/mol
InChI Key: MUSIQXSHWDDWCL-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is a chemical compound that features a brominated pyridine ring and two tert-butyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl (Boc) group. This is followed by bromination at the 6-position of the pyridine ring. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridines, deprotected amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine

In biological and medicinal research, this compound is used to develop potential therapeutic agents. Its ability to undergo selective reactions allows for the modification of biologically active molecules, aiding in drug discovery and development .

Industry

In the industrial sector, the compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate involves its ability to act as a protecting group for amines. The Boc group stabilizes the amino functionality, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl 5-bromopyridin-3-ylcarbamate

Uniqueness

tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of two tert-butyl groups. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-(6-bromopyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-11(16)17-9-10/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSIQXSHWDDWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=C(C=C1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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